molecular formula C12H20N4O3 B1196561 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol CAS No. 105027-76-7

1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol

Cat. No. B1196561
M. Wt: 268.31 g/mol
InChI Key: WPHMINQWSHFCSD-UHFFFAOYSA-N
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Description

1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol, also known as nimorazole, is a synthetic compound that belongs to the group of nitroimidazole derivatives. Nimorazole has been widely studied for its potential applications in cancer treatment due to its unique mechanism of action and biochemical effects.

Mechanism Of Action

Nimorazole exerts its effects by selectively targeting hypoxic cells in tumors. Hypoxia is a common characteristic of solid tumors and has been associated with resistance to radiation therapy. Nimorazole is selectively reduced in hypoxic cells, leading to the formation of reactive intermediates that can cause DNA damage and cell death.

Biochemical And Physiological Effects

In addition to its anti-tumor effects, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in animal models of cerebral ischemia. Nimorazole has also been investigated for its potential use in the treatment of parasitic infections.

Advantages And Limitations For Lab Experiments

One advantage of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol is its selective targeting of hypoxic cells in tumors, which may enhance the efficacy of radiation therapy. However, 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol has also been shown to have toxic effects on normal tissues, particularly at high doses. This may limit its use in clinical settings.

Future Directions

There are several potential future directions for research on 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol. One area of interest is the development of novel 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol derivatives with improved selectivity and reduced toxicity. Another potential direction is the investigation of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol's anti-inflammatory and neuroprotective effects, which may have implications for the treatment of other diseases.

Synthesis Methods

The synthesis of 1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol involves the reaction of 2-methyl-1-nitroimidazole with 2,2,3,3-tetramethylaziridine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

Nimorazole has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of radiation therapy by increasing tumor hypoxia and sensitizing cancer cells to radiation-induced DNA damage. Nimorazole has also been investigated for its anti-angiogenic properties, which may contribute to its anti-tumor effects.

properties

IUPAC Name

1-(2-nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-11(2)12(3,4)15(11)8-9(17)7-14-6-5-13-10(14)16(18)19/h5-6,9,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHMINQWSHFCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909306
Record name 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitroimidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol

CAS RN

105027-76-7
Record name RB 7040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Nitro-1H-imidazol-1-yl)-3-(2,2,3,3-tetramethylaziridin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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